
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide
Descripción general
Descripción
“N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide” is a chemical compound. Based on its name, it contains a benzyl group substituted with a bromo and a methoxy group, and a pentanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-bromo-2-methoxybenzyl halide with 3-pentanamine, followed by the addition of hydrobromic acid to form the hydrobromide salt .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with a methoxy group. This benzene ring would be attached to a pentanamine chain via a methylene (CH2) group .Chemical Reactions Analysis
As a brominated compound, “this compound” could potentially undergo various reactions such as nucleophilic aromatic substitution or elimination reactions .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of zinc(II) phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base. These compounds, which share structural similarities with N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide, exhibit significant photophysical and photochemical properties suitable for photodynamic therapy (PDT). The synthesized zinc(II) phthalocyanine demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry Applications
In the realm of analytical chemistry, substituted N-benzyl derivatives of 4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to the compound of interest, were synthesized and analyzed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) spectroscopy. These compounds, including N-(methoxybenzyl)- and dimethoxybenzyl-4-bromo-2,5-dimethoxyphenylisopropylamines, are of interest due to their potential as novel psychoactive substances. The analytical techniques employed allowed for the separation of regioisomers and the identification of significant ions in their spectra, contributing to the field of forensic chemistry (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Organic Synthesis Applications
Research by Yue-ji (2015) involved the synthesis of N-benzyl amides, including compounds with structural elements similar to this compound. The study focused on the amidation reaction of various benzylamines with different acids, using p-toluenesulfonic acid as the catalyst. This work contributes to the development of new compounds for potential applications in medicine, pesticides, and chemical fields, highlighting the versatility of N-substituted benzyl compounds in organic synthesis (Yue-ji, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMCQAQXGRHIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-11-6 | |
| Record name | Benzenemethanamine, 5-bromo-N-(1-ethylpropyl)-2-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrobromide](/img/structure/B3244071.png)

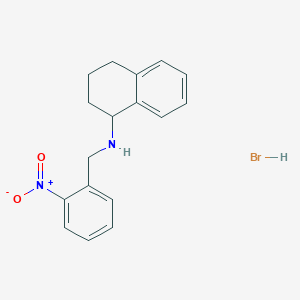
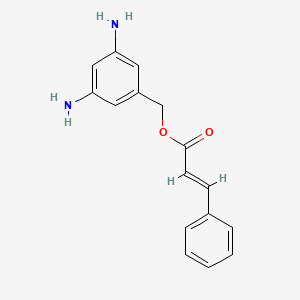
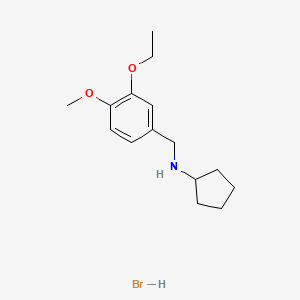


![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3244129.png)
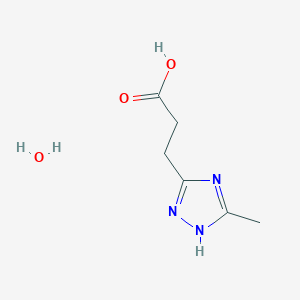

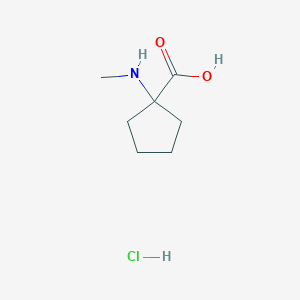
amine hydrochloride](/img/structure/B3244168.png)
